Kuguacin N
Overview
Description
Kuguacin N is a triterpenoid compound isolated from the bitter melon vine (Momordica charantia, kǔguā in Chinese) . It is one of several kuguacins, which are formally derived from the triterpene hydrocarbon cucurbitane . This compound has been reported to have antiviral activity .
Molecular Structure Analysis
This compound is a triterpenoid, and its basic molecular structure consists of 22 carbons, 3 oxygens, and 28 hydrogens . The detailed molecular structure of this compound is not provided in the available literature.Scientific Research Applications
Chemical Composition and Isolation
Kuguacin N is part of a group of compounds known as cucurbitane triterpenoids, which are isolated from various parts of the Momordica charantia plant, including vines, leaves, and roots. These compounds have been identified and studied for their diverse biological activities (Chen et al., 2009).
Anticancer Properties
Studies have demonstrated the potential of this compound and related compounds in cancer therapy. For instance, Kuguacin J, a similar compound, has shown significant inhibitory effects on androgen-independent human prostate cancer cell lines. This growth inhibition primarily occurs through G1 arrest, impacting various cellular mechanisms like cyclins, kinases, and survivin levels. Kuguacin J has also been shown to exert anti-invasive effects on cancer cells and may serve as a promising chemopreventive agent (Pitchakarn et al., 2012).
Broad-Spectrum Biological Activities
Kuguacins, including this compound, have been reported to possess a wide range of biological properties. These include antimicrobial, anti-cancer, anti-diabetic, anti-influenza, anti-HIV, and anti-tuberculosis activities. The majority of these studies have utilized in vitro methods to explore these effects, indicating a broad spectrum of potential therapeutic applications (Sette-de-Souza et al., 2021).
Antidiabetic and Antigluconeogenic Activities
Certain cucurbitane compounds, including kuguacins, have demonstrated antigluconeogenic activity, which could be relevant in the treatment of diabetes. These compounds have shown the ability to inhibit glucose production from liver cells in a concentration-dependent manner, indicating potential antidiabetic properties (Chen et al., 2015).
Modulation of Drug Resistance in Cancer Therapy
Kuguacin J, related to this compound, has been found to inhibit P-glycoprotein-mediated multidrug resistance, a significant factor in chemotherapy failure. By modulating the function of P-glycoprotein, Kuguacin J enhances the sensitivity of cancer cells to chemotherapeutic drugs, suggesting its potential as an effective chemosensitizer in treating multidrug-resistant cancers (Pitchakarn et al., 2012).
Hepatoprotective Effects
This compound and related compounds have exhibited hepatoprotective effects. Specific octanorcucurbitane triterpenoids, which include kuguacin M, have shown the ability to protect against induced hepatotoxicity in cell models. This suggests potential applications in the treatment or prevention of liver diseases (Chang et al., 2010).
Mechanism of Action
Target of Action
Kuguacin N, a triterpenoid isolated from Momordica charantia , has been identified to target Visfatin , an adipose hormone directly linked to Type 2 Diabetes Mellitus (T2DM) . Visfatin is majorly produced in white adipose tissues and interacts with insulin receptors .
Mode of Action
This compound interacts with Visfatin by binding to a site different from insulin, thereby resulting in hypoglycemia due to the reduction in the amount of glucose released by the liver cells and stimulating the effective usage of glucose in myocytes and adipocytes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to glucose metabolism. By activating Visfatin, this compound influences the insulin signaling pathway, leading to a decrease in blood glucose levels .
Pharmacokinetics
Computational studies have been conducted to determine the drug-likeness and pharmacokinetic properties of this compound . These studies suggest that this compound exhibits suitable drug-like properties, making it a potential candidate for further in vitro and in vivo verification .
Result of Action
The activation of Visfatin by this compound results in hypoglycemia, reducing the amount of glucose released by liver cells and stimulating the effective usage of glucose in myocytes and adipocytes . This leads to a decrease in blood glucose levels, which is beneficial in the management of T2DM .
Action Environment
The action environment of this compound is primarily within the cellular environment of myocytes, adipocytes, and liver cells where Visfatin is active . The efficacy and stability of this compound may be influenced by various factors, including the concentration of Visfatin in these cells and the presence of other compounds that may interact with Visfatin .
properties
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19,21-22,24-26,33-34H,8-13,15H2,1-7H3/t19-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGYTKMVBMBCNA-IFMVJOGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.